molecular formula C14H10F2O3 B6399738 3-(2,4-Difluorophenyl)-2-methoxybenzoic acid CAS No. 1261906-08-4

3-(2,4-Difluorophenyl)-2-methoxybenzoic acid

Cat. No.: B6399738
CAS No.: 1261906-08-4
M. Wt: 264.22 g/mol
InChI Key: NFJNLUXGCDJRBW-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-2-methoxybenzoic acid is an aromatic compound that features a benzoic acid core substituted with a 2,4-difluorophenyl group and a methoxy group

Properties

IUPAC Name

3-(2,4-difluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-10(3-2-4-11(13)14(17)18)9-6-5-8(15)7-12(9)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJNLUXGCDJRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689594
Record name 2',4'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-08-4
Record name 2',4'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-2-methoxybenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: 2,4-difluorophenylboronic acid, 2-methoxybenzoic acid, palladium catalyst (e.g., palladium acetate), and a base (e.g., potassium carbonate).

    Solvent: A polar aprotic solvent such as dimethylformamide or tetrahydrofuran.

    Temperature: Typically conducted at elevated temperatures around 80-100°C.

    Time: The reaction usually proceeds for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium amide or thiourea.

Major Products

    Oxidation: Formation of 3-(2,4-difluorophenyl)-2-carboxybenzoic acid.

    Reduction: Formation of 3-(2,4-difluorophenyl)-2-methoxycyclohexane.

    Substitution: Formation of 3-(2,4-diaminophenyl)-2-methoxybenzoic acid or 3-(2,4-dithiophenyl)-2-methoxybenzoic acid.

Scientific Research Applications

3-(2,4-Difluorophenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzoic acid: Lacks the methoxy group, leading to different chemical reactivity and applications.

    3-Methoxybenzoic acid: Lacks the difluorophenyl group, resulting in different physical and chemical properties.

    2,4-Difluoro-3-methoxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different reactivity and applications.

Uniqueness

3-(2,4-Difluorophenyl)-2-methoxybenzoic acid is unique due to the presence of both the difluorophenyl and methoxy groups, which confer distinct chemical properties and potential applications. Its combination of electron-withdrawing and electron-donating groups makes it a versatile compound in various chemical reactions and applications.

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